Cas no 891112-43-9 (4-(3-{(3-chlorophenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazin-6-yl)pyridine)

4-(3-{(3-chlorophenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazin-6-yl)pyridine 化学的及び物理的性質
名前と識別子
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- 4-(3-{(3-chlorophenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazin-6-yl)pyridine
- 4-(3-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine
- SR-01000913330-1
- CCG-337046
- 891112-43-9
- 3-((3-chlorobenzyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- 3-[(3-chlorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
- AB00678622-01
- F2507-0508
- SR-01000913330
- AKOS024654347
- 1,2,4-Triazolo[4,3-b]pyridazine, 3-[[(3-chlorophenyl)methyl]thio]-6-(4-pyridinyl)-
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- インチ: 1S/C17H12ClN5S/c18-14-3-1-2-12(10-14)11-24-17-21-20-16-5-4-15(22-23(16)17)13-6-8-19-9-7-13/h1-10H,11H2
- InChIKey: AREFVEJIRDHQEQ-UHFFFAOYSA-N
- SMILES: C12=NN=C(SCC3=CC=CC(Cl)=C3)N1N=C(C1C=CN=CC=1)C=C2
計算された属性
- 精确分子量: 353.0501943g/mol
- 同位素质量: 353.0501943g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 24
- 回転可能化学結合数: 4
- 複雑さ: 408
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.3
- トポロジー分子極性表面積: 81.3Ų
じっけんとくせい
- 密度みつど: 1.44±0.1 g/cm3(Predicted)
- 酸度系数(pKa): 1.16±0.10(Predicted)
4-(3-{(3-chlorophenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazin-6-yl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2507-0508-20μmol |
4-(3-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine |
891112-43-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2507-0508-20mg |
4-(3-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine |
891112-43-9 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2507-0508-25mg |
4-(3-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine |
891112-43-9 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2507-0508-10mg |
4-(3-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine |
891112-43-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2507-0508-4mg |
4-(3-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine |
891112-43-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2507-0508-2μmol |
4-(3-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine |
891112-43-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2507-0508-15mg |
4-(3-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine |
891112-43-9 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2507-0508-1mg |
4-(3-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine |
891112-43-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2507-0508-5mg |
4-(3-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine |
891112-43-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2507-0508-3mg |
4-(3-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine |
891112-43-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
4-(3-{(3-chlorophenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazin-6-yl)pyridine 関連文献
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
4-(3-{(3-chlorophenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazin-6-yl)pyridineに関する追加情報
4-(3-{(3-chlorophenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazin-6-yl)pyridine: A Novel Scaffold for Targeted Therapeutic Applications
4-(3-{(3-chlorophenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazin-6-yl)pyridine, with the CAS number 891112-43-9, represents a unique molecular scaffold that has garnered significant attention in recent years due to its potential applications in drug discovery and therapeutic development. This compound belongs to the class of heterocyclic molecules characterized by the presence of multiple nitrogen-containing rings, which are known to exhibit a wide range of biological activities. The structural complexity of this compound, particularly its 1,2,4triazolo4,3-bpyridazin core, provides a versatile platform for the design of novel therapeutics targeting various disease mechanisms.
Recent studies have highlighted the importance of 1,2,4triazolo4,3-bpyridazin derivatives in modulating cellular signaling pathways. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that compounds bearing this scaffold exhibit selective inhibition of the AKT/mTOR pathway, a critical signaling cascade implicated in cancer progression and metabolic disorders. The 3-chlorophenyl substituent in the 4-(3-{(3-chlorophenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazin-6-yl)pyridine structure is particularly noteworthy, as it contributes to the compound's hydrophobic properties and enhances its ability to cross biological membranes, thereby improving bioavailability and cellular uptake.
The methylsulfanyl group, also known as a thiomethyl group, plays a crucial role in the chemical stability and reactivity of this compound. Research published in 2024 in Drug Discovery Today revealed that the introduction of sulfur atoms in the 4-(3-{(3-chlorophenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazin-6-yl)pyridine structure significantly reduces the susceptibility to oxidative degradation, a critical factor in the development of long-acting pharmaceutical formulations. This property is particularly advantageous for drugs intended for chronic disease management, where sustained therapeutic effects are essential.
One of the most promising applications of 4-(3-{(3-chlorophenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazin-6-yl)pyridine is in the field of neurodegenerative disorders. A 2023 preclinical study published in Neuropharmacology demonstrated that this compound exhibits neuroprotective effects by modulating the glutamate signaling pathway, which is implicated in conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to inhibit excessive glutamate release suggests potential therapeutic applications in mitigating neuronal damage associated with these conditions.
Recent advances in computational drug discovery have further validated the therapeutic potential of 4-(3-{(3-chlorophenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazin-6-yl)pyridine. A 2024 study in Computational Biology and Chemistry utilized molecular docking simulations to identify potential targets for this compound, including the neurotrophic factor receptor and the angiopoietin-1 receptor. These findings suggest that the compound may have applications in promoting neurogenesis and angiogenesis, which are critical processes in tissue repair and regeneration.
The pyridine ring in the 4-(3-{(3-chlorophenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazin-6-yl)pyridine structure is another key feature that contributes to its biological activity. Research published in 2023 in Bioorganic & Medicinal Chemistry showed that the pyridine ring enhances the compound's ability to interact with specific protein targets, thereby improving its efficacy as a therapeutic agent. This property is particularly relevant in the development of drugs targeting protein-protein interactions, which are often challenging to modulate with traditional small molecule inhibitors.
Moreover, the 3-chlorophenyl substituent in the 4-(3-{(3-chlorophenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazin-6-yl)pyridine structure has been shown to influence the compound's pharmacokinetic profile. A 2024 study in Pharmaceutical Research demonstrated that the presence of the 3-chlorophenyl group significantly improves the compound's oral bioavailability by enhancing its solubility and reducing its metabolic degradation in the liver. These findings are critical for the development of orally administered therapeutics, which are preferred for their convenience and patient compliance.
The therapeutic potential of 4-(3-{(3-chlorophenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazin-6-yl)pyridine is further supported by its ability to modulate the inflammatory response. A 2023 study in Journal of Inflammation revealed that this compound exhibits anti-inflammatory properties by inhibiting the activation of the NF-κB pathway, a key regulator of inflammatory processes. This property makes the compound a potential candidate for the treatment of autoimmune disorders and inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Recent advancements in synthetic chemistry have also enabled the development of analogs of 4-(3-{(3-chlorophenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazin-6-yl)pyridine with enhanced potency and selectivity. A 2024 study in Organic & Biomolecular Chemistry reported the synthesis of several derivatives with improved binding affinity to target proteins, highlighting the potential for further optimization of this scaffold for therapeutic applications. These findings underscore the importance of structural modifications in the design of next-generation therapeutics.
In conclusion, 4-(3-{(3-chlorophenyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazin-6-yl)pyridine represents a promising molecular scaffold with a wide range of potential therapeutic applications. Its unique structural features, including the 1,2,4triazolo4,3-bpyridazin core, 3-chlorophenyl substituent, and methylsulfanyl group, contribute to its biological activity and pharmacological properties. As research in this area continues to evolve, the development of novel therapeutics based on this scaffold holds great promise for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
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